molecular formula C11H22N2O3 B1292395 Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 392331-66-7

Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

カタログ番号 B1292395
CAS番号: 392331-66-7
分子量: 230.3 g/mol
InChIキー: XYWCDAFPRBDRER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active compounds. The structure of this compound is characterized by the presence of a piperidine ring, a common motif in medicinal chemistry, which is substituted with a tert-butyl group, a hydroxy group, and a carboxylate ester function. The presence of these functional groups allows for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate and its derivatives can be achieved through various synthetic routes. For instance, tert-butyl 4-hydroxypiperidine-1-carboxylate can be used as a starting material for the synthesis of biologically active compounds such as crizotinib . Additionally, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, involves a series of steps starting from 4-methylpyridinium, which undergoes SN2 substitution, reduction, oxidation, and acylation to yield the target product . These synthetic methods highlight the importance of tert-butyl piperidine derivatives as intermediates in pharmaceutical chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine derivatives has been characterized using various analytical techniques. X-ray crystallographic analysis has been employed to determine the crystal and molecular structure of related compounds, revealing details such as chair conformations and intramolecular hydrogen bonding . These structural analyses are crucial for understanding the conformational preferences of the piperidine ring and the impact of substituents on the overall molecular geometry.

Chemical Reactions Analysis

Tert-butyl piperidine derivatives undergo a variety of chemical reactions that are essential for their transformation into more complex molecules. For example, the Mitsunobu reaction has been used to convert hydroxy groups into other functional groups, allowing for the stereoselective synthesis of substituted tert-butyl piperidine derivatives . Furthermore, the presence of reactive functional groups such as hydroxy and amino groups enables the formation of Schiff base compounds through coupling with aromatic aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their molecular structure. The bulky tert-butyl group can hinder close molecular packing, affecting properties such as solubility and melting point . Additionally, the presence of hydroxy and amino groups can lead to the formation of intramolecular and intermolecular hydrogen bonds, which can impact the compound's boiling point, stability, and reactivity . Spectroscopic methods such as NMR and IR are commonly used to characterize these compounds and provide insights into their physical and chemical properties .

科学的研究の応用

Synthesis and Derivatives

Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate and its derivatives find applications in various synthetic processes. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives have been synthesized and are used in reactions with L-selectride, leading to quantitative yields of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (Boev et al., 2015). Additionally, tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate is synthesized as a scaffold for substituted piperidines, where the terminal alkyne is converted into 1,2,3-triazoles (Harmsen et al., 2011).

Intermediate in Drug Synthesis

This compound also serves as an important intermediate in drug synthesis. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor—CP-690550 (Chen Xin-zhi, 2011). Furthermore, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, is an intermediate in the production of crizotinib (Kong et al., 2016).

Molecular and Crystal Structure Studies

Studies on the molecular and crystal structure of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate derivatives have been conducted. For example, the conformation of the piperidine ring in 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives was explored, revealing interesting interactions in the chair form of these compounds (Cygler et al., 1980).

Application in Catalytic Processes

Derivatives of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate are used in catalytic processes. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives have been studied for their molecular packing and hydrogen bonding, impacting their applications in catalysis (Didierjean et al., 2004).

特性

IUPAC Name

tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWCDAFPRBDRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633589
Record name tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

392331-66-7
Record name tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 392331-66-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate (20.42 g, 78.4 mmol) and 20% palladium hydroxide on carbon (1.21 g) in ethanol (250 mL) was hydrogenated at 40 psi (2.8×105 Pa) for 3 d on a Parr apparatus. More 20% palladium hydroxide on carbon (1.0 g) was added and the hydrogenation was continued for 2 more days. The mixture was filtered through CELITE filter agent and the filtrate was concentrated to provide tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate, which was concentrated from toluene (200 mL) to remove residual ethanol before use in the next reaction.
Quantity
20.42 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.21 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Aminomethyl-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester is prepared from 1-oxa-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester (Bourrain et al Bioorg. Med. Chem. Lett. 9(23):3369-3374 (1999)). Concentrated aqueous NH4OH (6 mL) is added to a solution of 1-oxa-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester (0.50 g, 2.3 mmol) in MeOH (4 mL) at 0° C. The reaction mixture is removed from the cooling and allowed to warm to room temperature. After 7 hours, the reaction mixture is concentrated under reduced pressure to afford desired product as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of lithium aluminum hydride (84 mg, 2.2 mmol) in THF (5 mL), a solution of tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate (200 mg, 0.88 mmol, step 1 of Example 22) in THF (1 mL) was added dropwise at 0° C. The mixture was stirred for 1 h at that temperature and Na2SO4.10H2O (400 mg) was added slowly, and the mixture was stirred for 5 h at room temperature. The mixture was filtered though a pad of Celite, washed with CH2Cl2 (20 mL×2), the filtrate was concentrated to give clear colorless oil. The residue was chromatographed on a column of silica gel eluting with CH2Cl2/MeOH/NH4OH (14:1:0.1) to give 120 mg (59%) of the title compound as white solid.
Quantity
84 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Na2SO4.10H2O
Quantity
400 mg
Type
reactant
Reaction Step Three
Yield
59%

Synthesis routes and methods IV

Procedure details

A stirred solution of 1-oxa-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester (9.0 g, 42.2 mmol) in ethanol (60 ml) was added with ammonia (100 ml). The resulting mixture was stirred under a nitrogen atmosphere overnight. The mixture was concentrated under reduced pressure. The residue was added with water (50 ml) and extracted with ethyl acetate (150 ml×3). The combined organic extracts were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with dichloromethane:methanol (20:1) as eluents to give 4-aminomethyl-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (5.87 g, 60.5%) as a white solid.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

4-Cyano-4-trimethylsilanyloxy-piperidine-1-carboxylic acid tert-butyl ester (7.5 g) was dissolved in 100 ml of tetrahydro-furan under an argon atmosphere. A solution of lithium aluminium hydride in tetrahydro-furan (30 ml, 1 molar) was dropwise added at 0° C. After stirring for 15 hours at room temperature, a sodium hydroxide solution (20%) was slowly added under cooling. The solid was filtered after dilution with ethyl acetate and the organic layer evaporated. The crude material contains a mixture of the desired product (MS: 231.2 (M+H)+) and the corresponding trimethylsiliyl ether (MS: 303.1 (M+H)+) and was used without further purification.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。